molecular formula C44H50Cl4N12Zn B12705500 Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) CAS No. 85392-70-7

Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-)

Cat. No.: B12705500
CAS No.: 85392-70-7
M. Wt: 954.1 g/mol
InChI Key: MTWCEKJEEWYENC-UHFFFAOYSA-J
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Description

Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) is a complex organic-inorganic compound It features a unique structure combining azo dyes and triazolium salts with a zincate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves multiple steps:

    Formation of the Azo Dye: The azo dye component can be synthesized through a diazotization reaction followed by azo coupling.

    Synthesis of the Triazolium Salt: The triazolium salt can be prepared by alkylation of a triazole derivative.

    Complexation with Zincate: The final step involves the complexation of the azo-triazolium compound with a zincate salt under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azo group.

    Reduction: Reduction reactions can also occur, potentially breaking the azo bond.

    Substitution: Substitution reactions might take place at the triazolium ring or the indole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or zinc dust.

    Solvents: Organic solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the azo group might yield the corresponding amines.

Scientific Research Applications

Chemistry

    Dye Chemistry: The compound could be used in the development of new dyes with specific properties.

    Catalysis: It might serve as a catalyst or catalyst precursor in organic reactions.

Biology and Medicine

    Biological Staining: Potential use in staining biological tissues for microscopic analysis.

    Pharmaceuticals: Exploration of its biological activity for potential therapeutic applications.

Industry

    Materials Science: Use in the development of new materials with unique optical or electronic properties.

Mechanism of Action

The mechanism by which Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) exerts its effects would depend on its specific application. For example, in dye chemistry, the azo group is responsible for the compound’s color properties. In biological applications, the compound might interact with cellular components through binding or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Azo Dyes: Compounds with similar azo groups.

    Triazolium Salts: Compounds with similar triazolium structures.

    Zincate Complexes: Other compounds featuring zincate anions.

Uniqueness

The uniqueness of Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-) lies in its combination of these three components, potentially offering unique properties and applications not found in simpler compounds.

Properties

CAS No.

85392-70-7

Molecular Formula

C44H50Cl4N12Zn

Molecular Weight

954.1 g/mol

IUPAC Name

(2,4-diethyl-1,2,4-triazol-4-ium-3-yl)-(1-ethyl-2-phenylindol-3-yl)diazene;tetrachlorozinc(2-)

InChI

InChI=1S/2C22H25N6.4ClH.Zn/c2*1-4-26-16-23-28(6-3)22(26)25-24-20-18-14-10-11-15-19(18)27(5-2)21(20)17-12-8-7-9-13-17;;;;;/h2*7-16H,4-6H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

MTWCEKJEEWYENC-UHFFFAOYSA-J

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=NN4CC)CC.CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=NN4CC)CC.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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